

Butyrylcholine Iodide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyrylcholine iodide*

Cat. No.: B146289

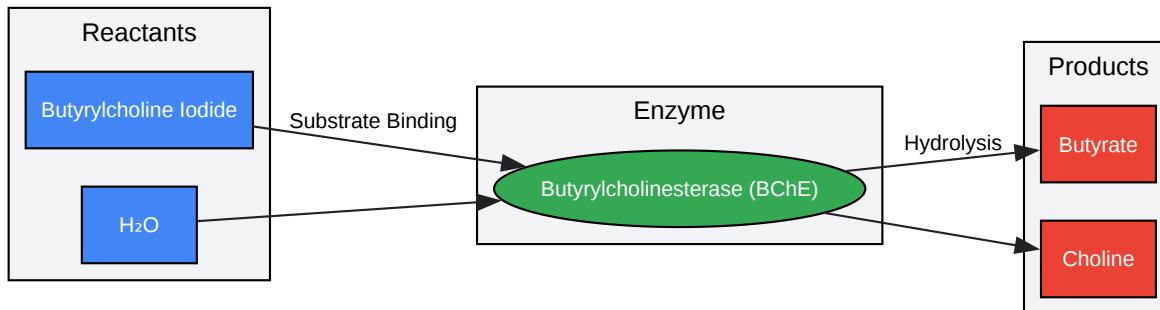
[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **butyrylcholine iodide**, a key chemical compound utilized by researchers, scientists, and drug development professionals. This document outlines its fundamental properties, applications in experimental research, and detailed protocols for its use in enzymatic assays.

Core Properties of Butyrylcholine Iodide

Butyrylcholine iodide is a quaternary ammonium salt that serves as a valuable substrate in biochemical research, particularly for studying cholinesterase activity.^[1] Its precise identification and characterization are crucial for reproducible experimental outcomes.


Property	Value	Citation(s)
CAS Number	2494-56-6	[1] [2] [3] [4] [5]
Molecular Weight	301.17 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₂₀ INO ₂	[1] [3]
Synonyms	(2-Butyryloxyethyl)trimethylammonium iodide, N-Butyrylcholine iodide	[2] [4]
Melting Point	85-89 °C	[2] [5]
Storage Temperature	2-8°C	[2] [5]

Role in Cholinesterase Research and Cholinergic Signaling

Butyrylcholine iodide is primarily used as a substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline esters.[\[1\]](#) While structurally similar to the neurotransmitter acetylcholine, butyrylcholine itself is not considered a primary neurotransmitter in higher vertebrates. The significance of **butyrylcholine iodide** in research lies in its utility for characterizing the activity of BChE, which plays several important roles:

- Neurotransmitter Regulation: In the central nervous system, BChE can hydrolyze acetylcholine, thereby modulating cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where the balance of cholinesterase activity is altered.[\[6\]](#)[\[7\]](#)
- Drug Metabolism: BChE is responsible for the metabolism of certain drugs containing ester bonds, such as the muscle relaxant succinylcholine and the local anesthetic procaine.[\[2\]](#)
- Bioscavenging: The enzyme acts as a bioscavenger by sequestering or inactivating organophosphorus compounds and other cholinesterase inhibitors before they can exert their toxic effects.[\[2\]](#)[\[8\]](#)

The enzymatic activity of BChE on its substrate is a key "signaling" event in experimental contexts, allowing for the quantification of the enzyme's function.

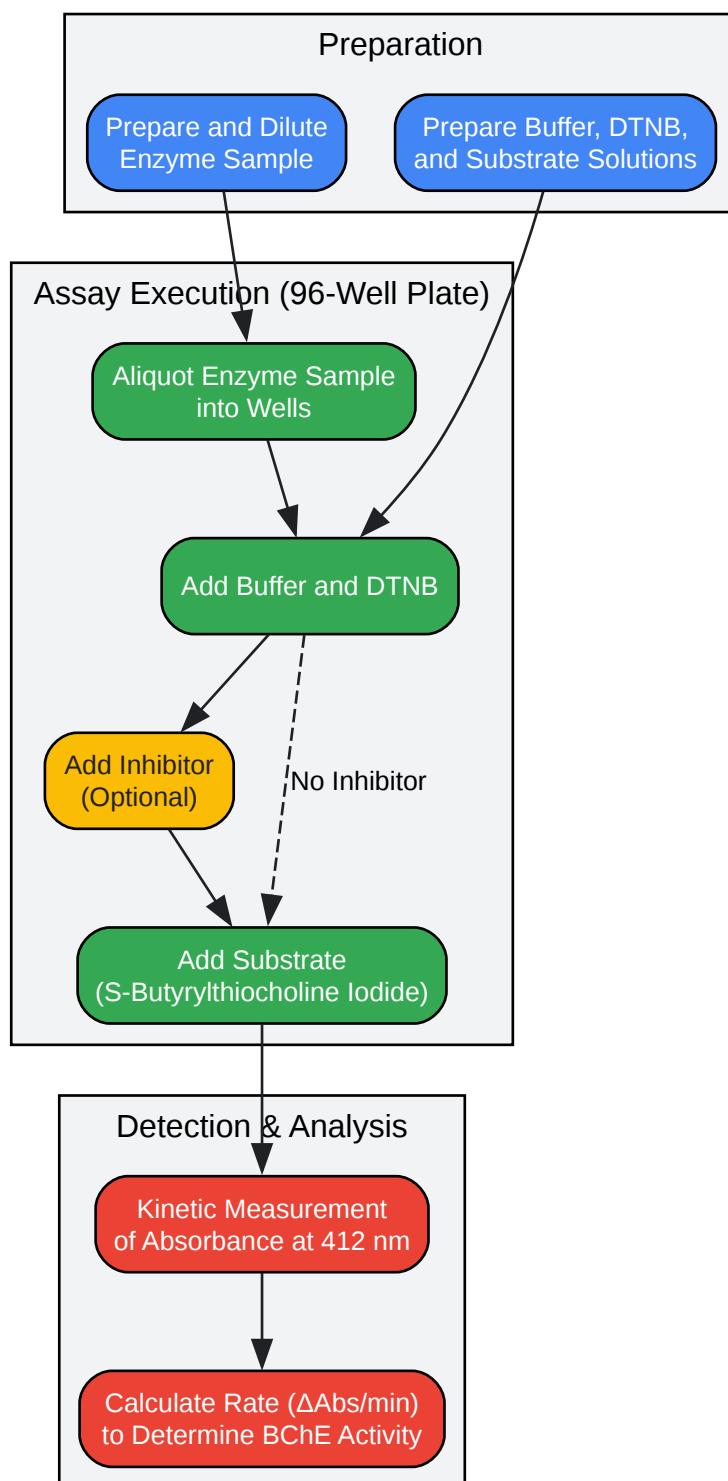
[Click to download full resolution via product page](#)

Enzymatic hydrolysis of butyrylcholine by BChE.

Experimental Protocols: Butyrylcholinesterase Activity Assay (Ellman's Method)

The most common method for measuring BChE activity using a butyrylcholine analog (S-butyrylthiocholine iodide) is the Ellman's method. This colorimetric assay is widely used due to its simplicity and sensitivity.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Principle: Butyrylcholinesterase hydrolyzes S-butyrylthiocholine to produce thiocholine.


Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[\[9\]](#)[\[10\]](#) The rate of color formation is directly proportional to the BChE activity.

Materials and Reagents:

Reagent	Typical Concentration/Preparation
Phosphate Buffer	0.1 M, pH 7.4
DTNB (Ellman's Reagent)	0.5 mM in phosphate buffer
S-Butyrylthiocholine Iodide (Substrate)	5 mM in deionized water
Enzyme Sample	e.g., diluted human serum (a 400-fold dilution is often optimal) or tissue homogenate

Assay Protocol for 96-Well Microplate:

- Preparation: Prepare all reagents and bring them to the desired assay temperature (e.g., 25°C).
- Sample Addition: Add the enzyme sample (e.g., diluted serum) to the wells of a 96-well microtiter plate.
- Reagent Addition: Add the phosphate buffer and DTNB solution to each well.
- Pre-incubation (Optional): If testing inhibitors, add the inhibitor and pre-incubate the plate for a specified time (e.g., 20-30 minutes).
- Initiate Reaction: Start the enzymatic reaction by adding the S-butyrylthiocholine iodide substrate solution to each well.
- Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.^{[2][9]} Readings can be taken at regular intervals (e.g., every minute for 10-20 minutes).^[2]
- Data Analysis: Calculate the rate of the reaction (Δ Absorbance/minute). This rate is proportional to the BChE activity in the sample.

[Click to download full resolution via product page](#)

Workflow for the Ellman's method to determine BChE activity.

Applications in Drug Development and Neuroscience

The study of BChE activity using **butyrylcholine iodide** is critical in several areas of research:

- Alzheimer's Disease: BChE levels are known to increase in the brains of Alzheimer's patients, making it a therapeutic target.^[7] Assays using **butyrylcholine iodide** are employed to screen for and characterize BChE inhibitors that could potentially serve as treatments.^[6]
- Toxicology: This assay is a standard method for assessing exposure to pesticides and nerve agents that inhibit cholinesterases.^[1]
- Anesthesiology: It helps in identifying patients with BChE deficiencies who may have a prolonged response to certain anesthetic agents.^[2]

This technical guide provides foundational information for the use of **butyrylcholine iodide** in a research setting. For specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyrylcholine Iodide [myskinrecipes.com]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. 3.4. Evaluation of Acetyl- and Butyrylcholinesterase Inhibition [bio-protocol.org]
- 5. arborassays.com [arborassays.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. pubs.acs.org [pubs.acs.org]
- 8. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method [publichealthtoxicology.com]
- 11. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Butyrylcholine Iodide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146289#butyrylcholine-iodide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com